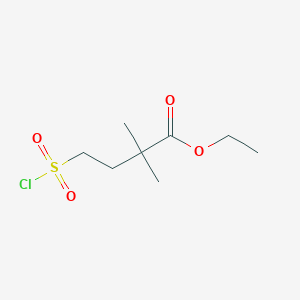
2-amino-1-quinolin-4-yl-ethanol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-1-quinolin-4-yl-ethanol dihydrochloride (AQE) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. AQE is a quinoline derivative that has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activity
Research has demonstrated the synthesis and efficacy of novel compounds related to quinoline, including those derived from reactions involving 2-quinolones. These compounds have been shown to exhibit antimicrobial and anti-inflammatory properties. For instance, substituted 1-amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl) quinolin-2(1H)-one derivatives, synthesized from 1-amino-3-cinnamoyl-quinolin-2(1H)-one, displayed significant antimicrobial and anti-inflammatory activities (Kumar, Fernandes, & Kumar, 2014).
Antioxidant and Cytotoxic Activity
Similar compounds have also been investigated for their antioxidant properties. For example, novel pyrazoline incorporated 2-quinolones were synthesized and evaluated for their antioxidant activity, demonstrating effectiveness in scavenging free radicals (Kumar, Fernandes, & Kumar, 2016).
Fluorescent Sensing
A study on the development of fluorescent sensors based on quinoline platforms revealed their utility in detecting metal ions like cadmium and zinc. These sensors can distinguish between these ions using different sensing mechanisms, which is crucial for environmental and biological applications (Zhou et al., 2012).
Synthesis of Novel Heterocyclic Compounds
Research also extends to the synthesis of various heterocyclic compounds using quinoline derivatives. For instance, novel fused thiazolo[2,3-b]quinazolinone derivatives were synthesized, showcasing potential in antimicrobial applications (Shah, Patel, & Patel, 2009).
In Silico Toxicity Prediction
In silico studies have utilized quinoline derivatives for toxicity predictions. This approach helps in identifying potential anticancer compounds with high activity and low toxicity, which is essential in drug discovery (Yeni, Supandi, & Merdekawati, 2018).
properties
IUPAC Name |
2-amino-1-quinolin-4-ylethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c12-7-11(14)9-5-6-13-10-4-2-1-3-8(9)10;;/h1-6,11,14H,7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKDHUCVLUYGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-quinolin-4-yl-ethanol Dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002012.png)


![N-((5-cyclopropylpyridin-3-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B3002019.png)

![methyl 2-(N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B3002025.png)
![Methyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3002026.png)

![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)



